3-Nitro-4-(trifluoromethyl)phenylacetylene
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Overview
Description
3-Nitro-4-(trifluoromethyl)phenylacetylene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetylene group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-(trifluoromethyl)phenylacetylene, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylene group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-amino-4-(trifluoromethyl)phenylacetylene.
Reduction: Formation of 3-nitro-4-(trifluoromethyl)phenylethylene or 3-nitro-4-(trifluoromethyl)phenylethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The acetylene group can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitro-4-methylphenylacetylene: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
3-Nitro-4-(trifluoromethyl)phenylethylene: The acetylene group is hydrogenated to an ethylene group, altering its chemical properties.
Uniqueness
3-Nitro-4-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C9H4F3NO2 |
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Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-ethynyl-2-nitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-4-7(9(10,11)12)8(5-6)13(14)15/h1,3-5H |
InChI Key |
FNHFCMLPHMNJHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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